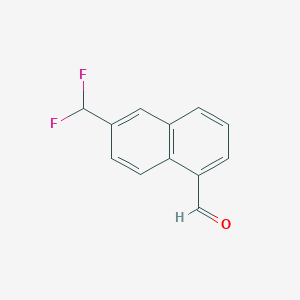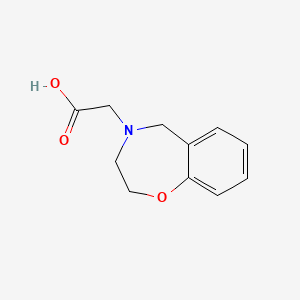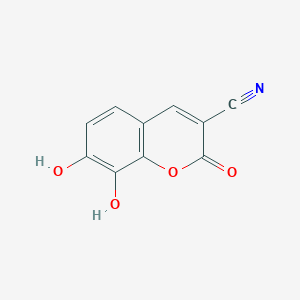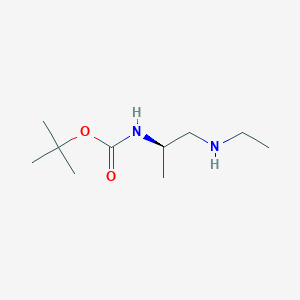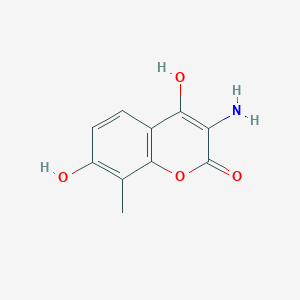
3-Amino-4,7-dihydroxy-8-methylcoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-Amino-4,7-dihydroxy-8-methylcoumarin can be achieved through several methods. One common approach involves the alkylation reaction of 7-hydroxy-4-methylcoumarin with propargyl bromide in the presence of anhydrous potassium carbonate, followed by reaction with various sodium azides . Another method includes the bromination of 2-amino-4-alkyl-4H-chromene-3-carbonitriles with bromine in acetic acid, followed by hydrolysis . Industrial production methods often utilize green chemistry principles, such as using green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
3-Amino-4,7-dihydroxy-8-methylcoumarin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine, acetic acid, and sodium azides . Major products formed from these reactions include 4-alkyl-6,8-dibromo-7-hydroxy-2-oxo-2H-chromene-3-carbonitriles and other coumarin derivatives .
Scientific Research Applications
3-Amino-4,7-dihydroxy-8-methylcoumarin has a wide range of scientific research applications. In chemistry, it is used as a fluorescent sensor for monitoring the consumption of boronic acids in Suzuki cross-coupling reactions . In biology and medicine, it has shown potential as an antimicrobial and antioxidant agent . Additionally, it is used in the study of metabolic pathways and as a tool for fluorescent labeling of biomolecules .
Mechanism of Action
The mechanism of action of 3-Amino-4,7-dihydroxy-8-methylcoumarin involves its interaction with various molecular targets and pathways. For instance, the hydroxylation of coumarins at positions 7 and 3 can be mediated by enzymes such as the cytochrome P450-linked mono-oxygenase enzyme system in liver microsomes . This interaction can lead to the formation of metabolites that exert biological effects.
Comparison with Similar Compounds
3-Amino-4,7-dihydroxy-8-methylcoumarin is unique due to its specific substituents and their positions on the coumarin ring. Similar compounds include 4-methyl-7-hydroxycoumarin, which also exhibits antimicrobial and antioxidant activities . Other related compounds are 7-hydroxy-4-methylcoumarin and 7,8-dihydroxy-4-methylcoumarin, which are used in various chemical and biological applications .
Properties
CAS No. |
56971-02-9 |
|---|---|
Molecular Formula |
C10H9NO4 |
Molecular Weight |
207.18 g/mol |
IUPAC Name |
3-amino-4,7-dihydroxy-8-methylchromen-2-one |
InChI |
InChI=1S/C10H9NO4/c1-4-6(12)3-2-5-8(13)7(11)10(14)15-9(4)5/h2-3,12-13H,11H2,1H3 |
InChI Key |
RYDWGVPXXFYEQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C(=C2O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


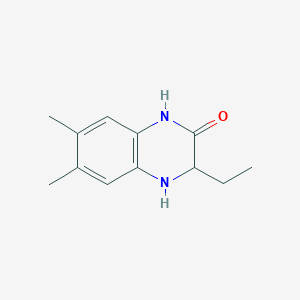

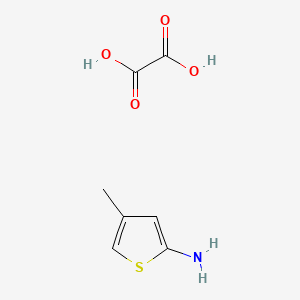
![6-Isobutyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11897903.png)
